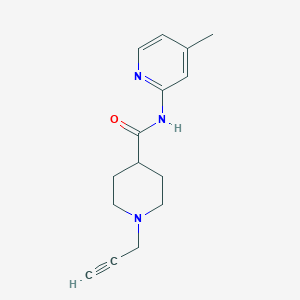
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPHA, is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and addiction.
Mechanism of Action
Target of Action
“N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .
Advantages and Limitations for Lab Experiments
One advantage of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it is highly selective for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. One area of interest is the potential use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in the treatment of Fragile X syndrome. Another area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Finally, there is interest in the use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide as a tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime. This is followed by a series of reactions including the reaction of cyclooctanone oxime with 4-chloropyrimidine to form 4-chloro-6-cyclooctylpyrimidine, and the reaction of 4-chloro-6-cyclooctylpyrimidine with 4-aminophenol to form 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine. Finally, the reaction of 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine with piperidine-4-carboxylic acid chloride yields N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.
Scientific Research Applications
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and has shown promise in the treatment of addiction to drugs such as cocaine and alcohol. N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c29-24(27-20-9-5-2-1-3-6-10-20)19-13-15-28(16-14-19)22-17-23(26-18-25-22)30-21-11-7-4-8-12-21/h4,7-8,11-12,17-20H,1-3,5-6,9-10,13-16H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADCSVSLBTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)

![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)